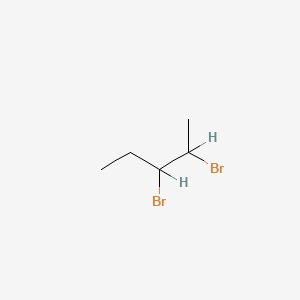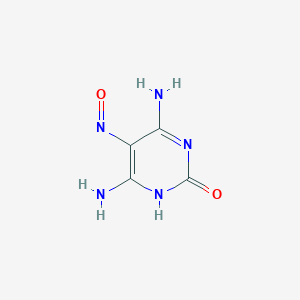
2,3-二溴戊烷
描述
2,3-Dibromopentane is a chemical compound with the molecular formula C5H10Br2 . It has an average mass of 229.941 Da and a monoisotopic mass of 227.914917 Da .
Synthesis Analysis
2,3-Dibromopentane can be synthesized through various methods. One approach involves the use of a secondary amine and an α,ω-dibromoalkane . Another method involves the double elimination from a dihaloalkane .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromopentane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 16 bonds .
Chemical Reactions Analysis
2,3-Dibromopentane can undergo various chemical reactions. For instance, it can be used in the synthesis of alkynes through a double elimination reaction . It can also participate in stereospecific reactions .
Physical And Chemical Properties Analysis
2,3-Dibromopentane is a colorless liquid . It has a boiling point of 177.0±8.0 °C at 760 mmHg . Its density is 1.7±0.1 g/cm3 . It has a flash point of 54.4±17.7 °C .
科学研究应用
构象分析和振动研究
- 对2,3-二溴戊烷及相关化合物进行了红外和拉曼光谱研究,以了解它们的构象行为和振动特性。Snyder(1968年)研究了中性和dl-2,3-二溴丁烷以及threo-和erythro-2,3-二溴戊烷的构象和振动赋值,为这些化合物在不同状态下的稳定构象和相对稳定性提供了见解(Snyder, 1968)。
杂环衍生物的制备
- 2,3-二溴戊烷被用作合成各种杂环衍生物的前体。Ringstrand等人(2011年)详细介绍了3-取代-1,5-二溴戊烷的制备方法,这是生产含有6元杂环环的液晶衍生物的重要中间体(Ringstrand et al., 2011)。
热力学和声学性质
- 研究了1,5-二溴戊烷的热力学和声学性质,以了解其在不同温度和压力条件下的行为。Chorążewski & Skrzypek(2010年)提供了液态1,5-二溴戊烷中声速的实验数据,以及密度和热容等计算性质(Chorążewski & Skrzypek,2010年)。
聚合性烷基汞化合物的形成
- Avaca,Gonzalez和Stradiotto(1977年)的研究探讨了低阴极电位下α,α-二溴烷烃(如1,5-二溴戊烷)的电化学还原。他们的研究揭示了固态烷基汞化合物的形成,这些化合物具有聚合性质,并在有机合成中具有潜在应用(Avaca, Gonzalez, & Stradiotto, 1977)。
合成席夫碱大环配体
- Ilhan & Temel(2010年)报道了使用1,5-二溴戊烷制备的1,5-双(2-甲醛苯基)戊烷和2,6-二氨基吡啶合成席夫碱大环配体。该配体与Cu(II),Ni(II),Pb(II),Zn(II),Cd(II)和La(III)等各种金属形成络合物,突显了1,5-二溴戊烷在配位化学中的多功能性(Ilhan & Temel, 2010)。
杂环离子液体的制备
- Ward,Masters和Maschmeyer(2014年)开发了一种制备杂环离子液体的方法,包括基于2,3-二氢-1H-异吲哚啉环系统的离子液体,通过使用二级胺和1,5-二溴戊烷等α,ω-二溴烷烃。这种创新方法展示了1,5-二溴戊烷在合成新型离子液体中的实用性(Ward, Masters, & Maschmeyer, 2014)。
作用机制
安全和危害
属性
IUPAC Name |
2,3-dibromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBRXRHBXMVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871127 | |
| Record name | 2,3-Dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5398-25-4, 22415-74-3 | |
| Record name | 2,3-Dibromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-2,3-Dibromopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3-dibromopentane used as a probe in reductive dehalogenation studies?
A1: 2,3-Dibromopentane exists as stereoisomers - specifically, meso and D,L forms. When undergoing reductive dehalogenation, these isomers yield distinct products. The meso isomer primarily forms trans-2-pentene, while the D,L isomer yields predominantly cis-2-pentene [, ]. This stereospecificity makes 2,3-dibromopentane a valuable probe for discerning one-electron versus two-electron transfer mechanisms in reductive dehalogenation reactions.
Q2: What do the findings with 2,3-dibromopentane suggest about the formation of free radicals during reductive dehalogenation by metals?
A3: The high stereospecificity observed in the reduction of 2,3-dibromopentane by zero-valent metals suggests that the reaction might not involve the formation of free radicals that persist long enough to engage in radical-radical coupling or hydrogen-atom abstraction []. While products seemingly indicative of free radical coupling have been observed, these are more likely to arise from organometallic intermediates, potentially bound to the metal surface [].
Q3: Beyond reductive dehalogenation, has 2,3-dibromopentane been used in other research contexts?
A4: Yes, the threo isomer of 2,3-dibromopentane-1,5-diol, a derivative of 2,3-dibromopentane, has been utilized in synthetic organic chemistry []. For instance, it was used in the synthesis of (±)-1 -(2,3-dihydro[1,4]benzodioxin-2-yl)propane-1,3-diol, correcting a previous misidentification of the reaction product [].
Q4: What are the implications of the research using 2,3-dibromopentane for environmental remediation?
A5: Understanding the mechanisms of reductive dehalogenation, particularly with zero-valent metals, is crucial for optimizing remediation strategies for groundwater contaminated with halogenated organic compounds []. The insights gained from using 2,3-dibromopentane as a probe can help researchers and engineers develop more effective and efficient methods for removing these contaminants from the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dihydrobenzo[C]thiophene 2,2-dioxide](/img/structure/B1620255.png)



![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one](/img/structure/B1620260.png)


![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B1620263.png)
![5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1620265.png)
![(1Z)-N-(5-Chloropyridin-2-yl)-1-[(5-chloropyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B1620266.png)



